4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonohydrazide derivatives, including those similar to our compound of interest, typically involves condensation reactions between appropriate derivatives of nitrobenzaldehyde and benzenesulfonylhydrazine. These reactions are often carried out in solvents like ethanol and methanol, and the products are characterized using techniques like FTIR, UV-Vis, 1H-NMR, and 13C-NMR spectroscopy. X-ray diffraction techniques can further confirm the molecular structure (Hussain et al., 2017).
Scientific Research Applications
Ionic Sensor Development
A study by Hussain et al. (2017) focused on the synthesis of (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide (MNBBSH) compounds, which were used for the development of a selective yttrium ion (Y3+) sensor. This sensor showed promising electrochemical performance, including sensitivity and selectivity towards Y3+, and was applied to detect Y3+ in various environmental samples (Hussain et al., 2017).
Crystal Structure Analysis
Research by Salian et al. (2018) investigated the crystal structures of (E)-4-chloro-N′-(4-chlorobenzylidene)benzenesulfonohydrazide and (E)-4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide. The study highlighted the impact of substituents on the structural parameters and provided insights into the supramolecular features of these compounds through Hirshfeld surface analysis (Salian et al., 2018).
Antimicrobial Activity
Tavman and Birteksoz (2009) synthesized and characterized 4-(5-H/methyl/chloro/nitro-lH-benzimidazol-2-yl)-benzene-1,3-diol ligands and their metal complexes. The antimicrobial activities of these compounds were evaluated against various bacterial species, showcasing their potential as antimicrobial agents (Tavman & Birteksoz, 2009).
Environmental and Health Applications
A study by Rahman et al. (2020) described the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) and its application in detecting carcinogenic lead (Pb2+) using an electrochemical approach. The sensitivity and selectivity of the BDMMBSH-based sensor towards Pb2+ were highlighted, demonstrating its utility in environmental monitoring (Rahman et al., 2020).
Future Directions
properties
IUPAC Name |
4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O6S/c15-10-1-3-11(4-2-10)25(21,22)17-16-7-9-5-13-14(24-8-23-13)6-12(9)18(19)20/h1-7,17H,8H2/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSVWRYYZMJUCB-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]benzenesulfonohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.